molecular formula C18H35NO3 B051302 N-Palmitoylglycine CAS No. 2441-41-0

N-Palmitoylglycine

Cat. No. B051302
CAS RN: 2441-41-0
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
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Description

N-Palmitoylglycine is an endogenous lipid that exhibits biological activities such as modulating calcium influx and nitric oxide production in sensory neurons. It is synthesized through the conjugation of palmitic acid with glycine, and its production is upregulated in certain enzymatic knockout conditions, suggesting an enzymatic pathway for its regulation (Rimmerman et al., 2008).

Synthesis Analysis

N-Palmitoylglycine can be synthesized from palmitoyl chloride and glycine, with conditions optimized for yield. The synthesis process has been analyzed in detail, providing a pathway for the synthesis of sodium palmityl glycine with a high yield under specific conditions (Wang Jun, 2006).

Molecular Structure Analysis

The molecular structure of N-Palmitoylglycine and related N-Acylglycines has been characterized, showing that these molecules are organized in a bilayer fashion with head-to-head and tail-to-tail arrangements. This structural arrangement suggests a role in cellular signaling and communication pathways (Reddy et al., 2014).

Chemical Reactions and Properties

N-Palmitoylglycine participates in various biological reactions, including inhibiting heat-evoked firing of nociceptive neurons and inducing calcium influx in dorsal root ganglion cells. These activities are dependent on strict structural requirements and the presence of extracellular calcium (Rimmerman et al., 2008).

Physical Properties Analysis

The physical properties of N-Palmitoylglycine and similar compounds have been analyzed, showing a dependence of transition enthalpies and entropies on acyl chain length, which suggests polymorphism in the solid state. This polymorphism has implications for the compound's biological functions and interactions within cellular membranes (Reddy et al., 2014).

Chemical Properties Analysis

The chemical properties of N-Palmitoylglycine, such as its role in modulating biochemical pathways, are highlighted by its ability to inhibit nociceptive neuron firing and induce calcium influx, suggesting a role in pain perception and inflammation. These effects are mediated through specific receptor interactions and are influenced by the structural properties of N-Palmitoylglycine (Rimmerman et al., 2008).

Scientific Research Applications

Activation of GPR132

  • Scientific Field : Biochemistry
  • Application Summary : N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 .
  • Methods of Application : The study identified N-acylamides, particularly N-acylglycines, as lipid activators of GPR132 .
  • Results : The study found that physiological concentrations of N-acylglycines in tissue are sufficient to activate GPR132 .

Skin Permeation Enhancement

  • Scientific Field : Pharmaceutics
  • Application Summary : N-Palmitoylglycine-Histidine (Pal-GH) is used as a gelator to enhance the skin permeation of drugs .
  • Methods of Application : Pal-GH is applied topically in a spray gel formulation .
  • Results : The study found that Pal-GH effectively delivered ivermectin, a lipophilic drug, to skin tissue. A much higher skin concentration was confirmed than with the administration of a conventional oral formulation .

Modulation of GPR18

  • Scientific Field : Molecular Pharmacology
  • Application Summary : N-Palmitoylglycine is an endogenous arachidonoyl amide that activates the orphan G protein-coupled receptor (GPCR) GPR18 .
  • Methods of Application : The study used pertussis toxin (PTX)-sensitive manner to activate GPR18 .
  • Results : The activation of GPR18 by N-Palmitoylglycine produced antinociceptive and anti-inflammatory effects .

Modulator of Calcium Influx and Nitric Oxide Production

  • Scientific Field : Molecular Pharmacology
  • Application Summary : N-Palmitoylglycine acts as a modulator of calcium influx and nitric oxide production in sensory neurons .
  • Methods of Application : The study used nano-high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry to identify N-Palmitoylglycine .
  • Results : The study found that N-Palmitoylglycine potently inhibited heat-evoked firing of nociceptive neurons in rat dorsal horn . It also induced transient calcium influx in native adult dorsal root ganglion (DRG) cells and a DRG-like cell line (F-11) .

Skin Permeation of Metronidazole

  • Scientific Field : Pharmaceutics
  • Application Summary : N-Palmitoylglycine-Histidine (Pal-GH) is used in a gel formulation to enhance the skin permeation of metronidazole (MTZ), a hydrophilic drug .
  • Methods of Application : Pal-GH is applied topically in a gel formulation. The study also evaluated the combined effect of chemical penetration enhancers (CPEs), such as isopropyl myristate (IPM), propylene glycol (PG), ethanol, diethylene glycol monoethyl ether, and dimethyl sulfoxide (DMSO), on skin permeation .
  • Results : The study found that a 5% Pal-GH gel containing 1% MTZ exhibited a 2.7-fold higher MTZ permeation through excised hairless rat skin than its solution . Furthermore, F5 PG-MTZ and F5 IPM-MTZ further increased the skin permeation of MTZ when compared to F5 MTZ .

Synthesis of CuO@SiO2 Core–Shell Nanoparticles

  • Scientific Field : Nanotechnology
  • Application Summary : N-Palmitoylglycine is used in the synthesis of CuO@SiO2 core–shell nanoparticles .
  • Methods of Application : The study used 2-pyridylmethyl-N-palmitoylglycine (PyN16G) micelles as a template for the synthesis .
  • Results : The study successfully synthesized CuO@SiO2 core–shell nanoparticles using N-Palmitoylglycine .

properties

IUPAC Name

2-(hexadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFEOAKFFQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179163
Record name N-Palmitoylglycine
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Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Palmitoylglycine

CAS RN

2441-41-0, 158305-64-7
Record name N-Palmitoylglycine
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Record name N-Palmitoylglycine
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Record name N-hexadecanoylglycine
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Record name N-Palmitoylglycine
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Record name N-Palmitoylglycine
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Record name PALMITOYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

N-palmitoyl-Gly-His obtained in the above-described synthesis example was added in a screw bottle (manufactured by Maruemu Corporation) such that the concentration of N-palmitoyl-Gly-His was 1.0 wt % (w/w) and the concentration of an additive (sodium ethylenediaminediacetate, sodium ethylenediaminetetraacetate) was 1.0 wt % (w/w), and a stirring bar (manufactured by As One Corporation, 4 mm×10 mm) was put thereinto. The additives (each having a pH that is outside the range of 6.5 to 9.3 or 1.8 to 2.5) are outside the scope of the present invention. Next, heating and stirring were performed, with a cap of the screw bottle being open, in a water bath (NWB-180N, manufactured by Nissinrika K. K.) for 60 minutes at a maximum until a transparent dispersion state was confirmed at 80° C. After heating and stirring, there were no undissolved residues in the solution with sodium ethylenediaminetetraacetate, whereas undissolved residues were observed by visual inspection in the other.
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium ethylenediaminediacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

First, 27.3 g (364 mmol) of glycine and 29.1 g (727 mmol) of sodium hydroxide were dissolved in a mixed solvent of 450 g composed of i-propanol and 200 g of water under stirring at room temperature, then cooled to 10° C. Next, 100 g (364 mmol) of palmitic acid chloride was added dropwise thereto over a period of 1 hour. The reaction product was returned to room temperature, then stirred for about 15 hours. Next, 400 g of water was added thereto, following which 73.8 g (727 mmol) of 35% hydrochloric acid was added dropwise. The solid that deposited out was recovered, slurry washed, and purified by re-crystallization from methanol, giving 36.4 g (yield, 32%) of N-palmitoyl-Gly as a white solid.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
73.8 g
Type
reactant
Reaction Step Three
Name
Quantity
400 g
Type
solvent
Reaction Step Four
Name
Quantity
200 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
32%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
JR Foster, S Ueno, MX Chen, J Harvey… - Pharmacology …, 2019 - Wiley Online Library
… Testing of further commercially available N-acylglycines revealed N-palmitoylglycine (NPGly; C 16 side-chain) to be the most potent N-acylamide agonist of hGPR132a, among those …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
KA Jeffries, DR Dempsey, EK Farrell… - Journal of Lipid …, 2016 - ASBMB
Long-chain fatty acid amides are signaling lipids found in mammals and other organisms; however, details of the metabolic pathways for the N-acylglycines and primary fatty acid …
Number of citations: 24 www.jlr.org
N Rimmerman - 2007 - search.proquest.com
The cellular signaling properties and the compartmentalization of the novel endogenous lipid N-palmitoyl glycine (PalGly) were investigated. The mechanisms by which PalGly induces …
Number of citations: 0 search.proquest.com
A Pious, S Ragavi, RK Kamlekar… - New Journal of …, 2023 - pubs.rsc.org
… core–shell nanoparticles using 2-pyridylmethyl-N-palmitoylglycine (PyN16G) micelles as a template. … This paper reports 2-pyridylmethyl-N-palmitoylglycine (PyN16G) micelle-templated …
Number of citations: 0 pubs.rsc.org
KP Ravindranathan, E Gallicchio… - Journal of the …, 2006 - ACS Publications
UV−vis absorbance measurements and associated studies of cytochrome P450 BM-3 in complex with N-palmitoylglycine (NPG) indicate that a conformational change occurs in the …
Number of citations: 71 pubs.acs.org
S Brenner, S Hay, HM Girvan, AW Munro… - The Journal of …, 2007 - ACS Publications
… In contrast, a slow spin state transition process was observed in the N-palmitoylglycine (NPG)-bound enzyme species. This transition occurred with an observed rate constant (298 K) of …
Number of citations: 21 pubs.acs.org
ML McCullough, RA Hodge, PT Campbell, VL Stevens… - Metabolites, 2021 - mdpi.com
… In the current study, N-palmitoylglycine, a fatty acid (acyl glycine) was significantly positively … Whether N-palmitoylglycine is a risk factor involved in carcinogenesis, or a biomarker of the …
Number of citations: 10 www.mdpi.com
RL Anderson, DJ Merkler - Journal of biology and nature, 2017 - ncbi.nlm.nih.gov
… Examples include the identification of N-myristoylglycine and N-palmitoylglycine in human urine [6], N… in the levels of N-palmitoylglycine and N-oleoylglycine produced by these cells [9]. …
Number of citations: 11 www.ncbi.nlm.nih.gov
DC Haines, DR Tomchick, M Machius, JA Peterson - Biochemistry, 2001 - ACS Publications
… acids, N-palmitoylglycine reduces many … N-palmitoylglycine an ideal tool for studies of the BMP/substrate complex. We determined the crystal structure of the BMP/N-palmitoylglycine (…
Number of citations: 433 pubs.acs.org
A Vamvakidès - Bollettino Chimico Farmaceutico, 1995 - europepmc.org
N-palmitoyl glycine (PG), synthesized by the mixed anhydrides method, displayed nootropic effects (in the" step-down" test) as well as an anti-immobility action in the forced swimming …
Number of citations: 4 europepmc.org

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